2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide
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Overview
Description
2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide is a complex organic compound that belongs to the family of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of amino and acetamide groups further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the amino and acetamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reaction time, thereby improving the yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their redox properties.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit a wide range of biological activities.
Scientific Research Applications
2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact mechanism may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure but similar core.
2-aminoquinazoline: A derivative with an amino group at the 2-position.
N-acetylquinazoline: A derivative with an acetamide group.
Uniqueness
2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide is unique due to the presence of both amino and acetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-amino-N-[2-amino-4-(2-hydroxyphenyl)quinazolin-6-yl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c17-8-14(23)19-9-5-6-12-11(7-9)15(21-16(18)20-12)10-3-1-2-4-13(10)22/h1-7,22H,8,17H2,(H,19,23)(H2,18,20,21) |
InChI Key |
NPEJTMDZONPIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)CN)N)O |
Origin of Product |
United States |
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